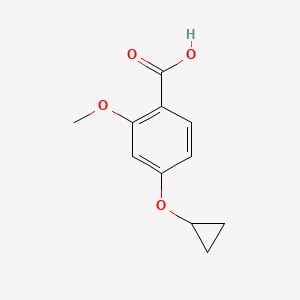

4-Cyclopropoxy-2-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-2-methoxybenzoic acid is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 4-(cyclopropyloxy)-2-methoxybenzoic acid . The InChI code for this compound is 1S/C11H12O4/c1-14-10-6-8(15-7-2-3-7)4-5-9(10)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) .Scientific Research Applications

Synthesis and Antimicrobial Activity

4-Cyclopropoxy-2-methoxybenzoic acid and its derivatives have been explored for their antimicrobial properties. In a study by Raghavendra et al. (2016), ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds showed significant antibacterial and antifungal properties, highlighting the potential of cyclopropanation reactions in generating pharmacologically active molecules (Raghavendra et al., 2016).

Photopolymerization Reactivity

Bis(4-methoxybenzoyl)diethylgermane, related to 4-Cyclopropoxy-2-methoxybenzoic acid, has been utilized for the photopolymerization of vinylcyclopropanes, demonstrating a significantly higher photopolymerization reactivity compared to conventional systems. This study showcases the chemical's application in developing new dental composites with improved mechanical properties and reduced polymerization shrinkage (Catel et al., 2016).

Solubility and Photophysics

The solubility and photophysical properties of 4-hydroxy-3-methoxybenzoic acid in different solvents, pH, and β-cyclodextrin have been studied, providing insights into its chemical behavior under various conditions. Such studies are crucial for understanding the fundamental interactions and stability of this chemical in potential applications, including drug delivery systems and controlled release formulations (Stalin & Rajendiran, 2006).

Encapsulation for Flavor Release

In the food industry, 4-hydroxy-3-methoxybenzoic acid has been intercalated into layered double hydroxide to create nanohybrids for controlled flavor release. This application underlines the potential of 4-Cyclopropoxy-2-methoxybenzoic acid derivatives in enhancing food quality and shelf-life through innovative encapsulation technologies (Hong, Oh, & Choy, 2008).

Catalysis and Biocatalysis

Research has also delved into the catalytic properties of enzymes towards derivatives of 4-Cyclopropoxy-2-methoxybenzoic acid. CYP199A4, for example, demonstrated efficient demethylation and demethenylation of para-substituted benzoic acid derivatives, suggesting its utility in synthetic biocatalysis for selective oxidative demethylation or demethenylation processes (Coleman et al., 2015).

properties

IUPAC Name |

4-cyclopropyloxy-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-6-8(15-7-2-3-7)4-5-9(10)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAPSYLSINFFFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropoxy-2-methoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)